Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate
Description
Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate is a carbamate derivative characterized by a prop-2-en-1-yl (allyl) group linked to a carbamate moiety, which is further substituted with a 2-(4-chlorophenyl)-2-oxoethyl chain.
Properties
CAS No. |
178888-24-9 |
|---|---|
Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
prop-2-enyl N-[2-(4-chlorophenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-7-17-12(16)14-8-11(15)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,16) |
InChI Key |
CCBJFAVTINMHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate typically involves the reaction of prop-2-en-1-yl alcohol with 2-(4-chlorophenyl)-2-oxoethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are amines derived from the reduction of the carbamate group.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site of the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogs include:
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate (): An ester derivative with a 4-hydroxybenzoate group.
2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate (): An ester with a naphthalene carboxylate group.
Prop-2-en-1-yl N-phenylcarbamate (): A carbamate with a phenyl substituent instead of the 2-(4-chlorophenyl)-2-oxoethyl chain.
Key Structural Differences:
- Functional Groups : The target compound contains a carbamate (-OCONH-) linkage, whereas analogs in and feature ester (-COO-) groups. Carbamates generally exhibit greater hydrolytic stability compared to esters, which may influence their pharmacokinetic profiles .
Crystallographic and Intermolecular Interactions
- Esters (): Crystal structures reveal intermolecular C–H···O interactions and centrosymmetric dimer formation via ketone oxygen and aromatic hydrogen atoms.
- Carbamates : While crystallographic data for the target compound is absent, Prop-2-en-1-yl N-phenylcarbamate’s liquid state implies weaker intermolecular forces compared to solid esters, likely due to reduced hydrogen-bonding capacity .
Table 2: Structural Parameters
| Compound | Key Intermolecular Interactions | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate | C–H···O, centrosymmetric dimers | 77.16 |
Biological Activity
Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate is a carbamate derivative characterized by a prop-2-en-1-yl moiety and a 4-chlorophenyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- Prop-2-en-1-yl group : This unsaturated moiety contributes to the reactivity of the compound.
- 4-Chlorophenyl group : The presence of chlorine enhances lipophilicity, which may improve membrane permeability and biological activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity . The chlorinated phenyl group is known to enhance the efficacy of compounds against various microbial strains. Research suggests that similar compounds disrupt cellular membranes in prokaryotic organisms, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may also possess anti-inflammatory effects . Compounds with similar structures have been shown to inhibit inflammatory pathways, suggesting that this compound could be effective in treating inflammatory conditions.
Enzyme Interaction
The compound's functional groups allow it to interact with vital enzymes, potentially inhibiting their activity. For instance, studies on structurally related carbamates have demonstrated their ability to inhibit cholinesterases, which are critical in neurotransmission and inflammation .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Chlorophenyl)carbamate | Contains a chlorophenyl group | Antimicrobial, anti-inflammatory |
| Ethyl 4-chlorobenzoate | Ester derivative of chlorobenzoic acid | Used in organic synthesis |
| Phenyl carbamate | Simple phenolic carbamate | Potentially neuroprotective |
This table highlights that while many compounds share structural features, this compound stands out due to its unique combination of functional groups which may confer distinct biological activities not observed in simpler derivatives.
Case Studies and Research Findings
Research studies have demonstrated the potential of carbamates in various biological contexts. For example, a study investigating proline-based carbamates showed moderate inhibition against acetylcholinesterase (AChE), indicating that structural modifications can significantly influence biological efficacy .
Another study focused on similar compounds reported their ability to exhibit selective inhibition against butyrylcholinesterase (BChE), emphasizing the importance of substituent positioning on phenolic rings for optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
